molecular formula C17H9N5O6 B14948737 7-nitro-10-(3-nitrophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione

7-nitro-10-(3-nitrophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione

Cat. No.: B14948737
M. Wt: 379.28 g/mol
InChI Key: IICDUSHDTASIMA-UHFFFAOYSA-N
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Description

7-nitro-10-(3-nitrophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione is a complex organic compound belonging to the pyrimidoquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrimidoquinoline core with nitro and phenyl substituents, which contribute to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions

7-nitro-10-(3-nitrophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl and nitro groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution reactions, and oxidizing agents like potassium permanganate for oxidation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

7-nitro-10-(3-nitrophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-nitro-10-(3-nitrophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione involves its interaction with biological macromolecules. For instance, its antitumor activity is believed to be due to its ability to bind to DNA, thereby interfering with the replication process and inducing cell death . The nitro and phenyl groups play a crucial role in this interaction, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both nitro and phenyl groups in 7-nitro-10-(3-nitrophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione makes it unique compared to other pyrimidoquinoline derivatives. These substituents enhance its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H9N5O6

Molecular Weight

379.28 g/mol

IUPAC Name

7-nitro-10-(3-nitrophenyl)pyrimido[4,5-b]quinoline-2,4-dione

InChI

InChI=1S/C17H9N5O6/c23-16-13-7-9-6-12(22(27)28)4-5-14(9)20(15(13)18-17(24)19-16)10-2-1-3-11(8-10)21(25)26/h1-8H,(H,19,23,24)

InChI Key

IICDUSHDTASIMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C3=C(C=C(C=C3)[N+](=O)[O-])C=C4C2=NC(=O)NC4=O

Origin of Product

United States

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